Ácido benzoil J

Descripción general

Descripción

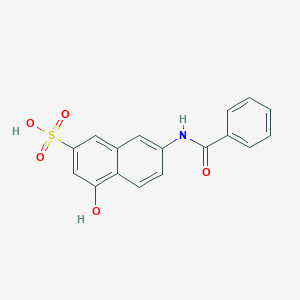

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- is a useful research compound. Its molecular formula is C17H13NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de hidroxi-benzofenonas

El ácido benzoil J se utiliza en la síntesis de hidroxi-benzofenonas, que son intermediarios importantes para la industria química . La reacción de benzilación del fenol con ácido benzoico se lleva a cabo en ausencia de solvente . Las zeolitas H-beta ofrecen un rendimiento superior en comparación con las H-Y, con una alta conversión del fenol y altos rendimientos a los compuestos deseados .

2. Producción de colorantes, productos farmacéuticos y fragancias Las hidroxi-benzofenonas, que se sintetizan utilizando ácido benzoil J, son intermediarios para colorantes, productos farmacéuticos y fragancias . Por ejemplo, la p-hidroxiacetofenona y la o-hidroxiacetofenona se utilizan para la síntesis del paracetamol y la aspirina, respectivamente .

3. Síntesis de absorbentes de luz UV para polímeros La acilación del resorcinol, que involucra ácido benzoil J, es un proceso importante para la síntesis de un precursor para el absorbente de luz UV para polímeros, 4-o-octil-o-hidroxi-benzofenona .

4. Generación de fluoruros de benzoilo y ácidos benzoicos El ácido benzoil J se puede utilizar para generar tanto fluoruros de benzoilo como ácidos benzoicos utilizando 2,5-ciclohexadienonas preparadas a partir de fenoles mediante desaromatización oxidativa . Esta transformación es un enfoque único para la desacilación formal de los fenoles sin catálisis de metales de transición .

5. Catalizador en la benzilación en fase líquida del fenol El ácido benzoil J se puede utilizar como catalizador en la benzilación en fase líquida del fenol con ácido benzoico . Esta reacción se lleva a cabo en ausencia de cualquier solvente y tiene como objetivo la producción de hidroxi-benzofenonas

Mecanismo De Acción

Target of Action

Benzoyl J acid, also known as 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid, primarily targets proteins in the body . The compound interacts with these proteins through its benzoyloxy radicals .

Mode of Action

The mode of action of Benzoyl J acid involves the cleavage of the peroxide bond to form two benzoyloxy radicals . These radicals can interact nonspecifically with proteins, leading to various changes . For instance, they can form benzoic acid or break down further to release carbon dioxide and a phenyl radical .

Biochemical Pathways

It is known that the compound is involved in the degradation of monocyclic aromatic compounds . The anaerobic degradation of these compounds has been found to involve several enzymatic reactions, including the addition of alkylated aromatics to fumarate by glycyl-radical enzymes .

Pharmacokinetics

The pharmacokinetics of Benzoyl J acid involve its transformation into various metabolites. After administration, the peroxide bond is cleaved, allowing benzoyloxy radicals to nonspecifically interact with proteins . This treatment decreases keratin and sebum around follicles, as well as increasing turnover of epithelial cells .

Result of Action

The result of the action of Benzoyl J acid is the decrease in keratin and sebum around follicles, as well as the increase in turnover of epithelial cells . This can lead to various effects at the molecular and cellular levels.

Action Environment

The action of Benzoyl J acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of water and soil, as it is primarily released into these environments from its uses as a preservative in food, mouthwashes, dentifrices, and cosmetics .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Benzoyl J acid are not fully elucidated. It is known that benzoic acid, a related compound, plays a significant role in biochemical reactions. It serves as a precursor for a wide array of primary and secondary metabolites

Cellular Effects

Related compounds such as benzoic acid have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzoic acid, a related compound, undergoes a series of reactions to form benzoyl-CoA, a key intermediate in various biochemical pathways . This process involves binding interactions with biomolecules and potentially the inhibition or activation of certain enzymes .

Metabolic Pathways

Benzoic acid, a related compound, is known to be involved in various metabolic pathways, interacting with several enzymes and cofactors .

Actividad Biológica

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- is an organic compound that has garnered attention for its diverse biological activities. This compound, which belongs to the class of naphthalene sulfonates, exhibits properties that could be beneficial in various fields, including pharmacology and cosmetics.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-

- Molecular Formula : C13H11N1O4S1

- Molecular Weight : 273.30 g/mol

This compound features a naphthalene core with a sulfonic acid group, a hydroxyl group, and a benzoylamino substituent. Its unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that 2-Naphthalenesulfonic acid derivatives possess significant antimicrobial properties. In vitro studies have demonstrated efficacy against various strains of bacteria and fungi. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

These studies suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Naphthalenesulfonic acid has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a subject of interest in cancer research.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of the compound.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Results : Significant inhibition of bacterial growth was observed, particularly against Gram-positive bacteria.

-

Study on Anticancer Effects :

- Objective : To investigate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : The compound exhibited a dose-dependent decrease in cell viability in MCF-7 cells.

The biological activities of 2-Naphthalenesulfonic acid are attributed to its ability to interact with cellular components. It may inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. For example, it has been suggested that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Naphthalenesulfonic acid | Similar naphthalene core | Moderate antimicrobial activity |

| Benzoylbenzoic acid | Different functional groups | Limited anticancer activity |

Propiedades

IUPAC Name |

7-benzamido-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11/h1-10,19H,(H,18,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHGMJOGMLVDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059632 | |

| Record name | 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-87-6 | |

| Record name | 6-Benzamido-1-naphthol-3-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-benzamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- particularly interesting for silver dye bleach (SDB) photography?

A1: This compound belongs to a class of dyes that exhibit a valuable property called color-shifting. The research specifically highlights that dyes with coupling moieties like N-benzoyl J-acid, which is structurally similar to our compound of interest, can undergo reversible color changes upon benzoylation and debenzoylation []. This color-shifting ability is crucial in SDB photography as it allows for fine-tuning the color response and sensitivity of photographic materials.

Q2: The research mentions a significant increase in sensitivity when using color-shifted dyes. Can you elaborate on the implications of this finding for SDB photography?

A2: The study found that incorporating color-shifted dyes like M-16 and C-20, which share structural similarities with 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, led to a remarkable 3.8 and 6.3-fold increase in sensitivity, respectively []. This enhanced sensitivity translates to several practical advantages in SDB photography:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.